ADB-PINACA isomer 4
CAS No.: 2365471-05-0
Cat. No.: VC14492371
Molecular Formula: C19H28N4O2
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2365471-05-0 |
|---|---|
| Molecular Formula | C19H28N4O2 |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-1-pentylindazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H28N4O2/c1-4-5-8-11-23-16-10-7-6-9-14(16)17(22-23)19(25)21-15(18(20)24)12-13(2)3/h6-7,9-10,13,15H,4-5,8,11-12H2,1-3H3,(H2,20,24)(H,21,25)/t15-/m0/s1 |
| Standard InChI Key | DHGROCCLLLHPHU-HNNXBMFYSA-N |
| Isomeric SMILES | CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC(C)C)C(=O)N |
| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC(C)C)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
ADB-PINACA isomer 4 belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Its molecular formula, C₁₉H₂₈N₄O₂, includes an indazole ring linked to a pentyl chain and a carboxamide group with a tert-leucine residue . The compound’s regioisomeric nature arises from variations in the positioning of functional groups, particularly the pentyl side chain and the carboxamide moiety. The canonical SMILES notation (O=C(NC@HCC(C)C)C1=NN(CCCCC)C2=C1C=CC=C2) underscores its chiral center at the tert-leucine residue, conferring stereochemical specificity .
Table 1: Key Chemical Properties of ADB-PINACA Isomer 4
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈N₄O₂ |
| Molecular Weight | 344.5 g/mol |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml |
| Storage Conditions | -20°C (stable for 1 month) |
Pharmacological Profile and Receptor Interactions
Cannabinoid Receptor Affinity
While direct binding studies on ADB-PINACA isomer 4 are absent, structural analogs like MDMB-4en-PINACA exhibit high affinity for human cannabinoid type 1 (CB₁) receptors, with Ki values in the nanomolar range . The tert-leucine moiety in ADB-PINACA isomers likely enhances CB₁ binding efficacy, akin to 5F-MDMB-PINACA, a potent full agonist (EC₅₀ = 0.33 nM) . This suggests that ADB-PINACA isomer 4 may similarly perturb cAMP signaling pathways, though empirical validation is required.
Metabolic Pathways
In vitro studies on related compounds reveal extensive hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated and carboxylated metabolites . For ADB-PINACA isomer 4, putative metabolites could include hydroxylated derivatives at the pentyl chain or tert-leucine group, though specific biomarkers remain uncharacterized .
Forensic Identification and Analytical Challenges
Detection Methodologies
ADB-PINACA isomer 4 is identified using advanced chromatographic and spectrometric techniques:
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Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Provides accurate mass measurements for distinguishing regioisomers .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Resolves structural ambiguities in seized materials .
Prevalence in Illicit Markets
Though ADB-PINACA isomer 4 is primarily a research chemical, its structural analogs, such as MDMB-4en-PINACA, have been detected in herbal blends and counterfeit pharmaceuticals across 17 European countries and the United States . This underscores the need for isomer-specific assays to address evolving synthetic cannabinoid formulations.
Toxicology and Health Implications
Adverse Event Reports
Future Directions in Research
Critical knowledge gaps persist regarding ADB-PINACA isomer 4’s pharmacokinetics, tissue distribution, and long-term effects. Prioritizing the following areas could mitigate public health risks:
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In Vivo Toxicokinetic Studies: Elucidate metabolite formation and elimination pathways.
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Receptor Profiling: Quantify affinity and efficacy at CB₁ and CB₂ receptors.
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Epidemiological Surveillance: Monitor illicit markets for emerging isomers.
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